![molecular formula C15H23Cl2OP B14315472 [2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride CAS No. 114070-56-3](/img/structure/B14315472.png)
[2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride: is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonic dichloride group attached to a phenyl ring substituted with three isopropyl groups at the 2, 4, and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride typically involves the reaction of [2,4,6-Tri(propan-2-yl)phenyl]phosphonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the product. The general reaction scheme is as follows:
[2,4,6-Tri(propan-2-yl)phenyl]phosphonic acid+Thionyl chloride→[2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: [2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding phosphonate esters, amides, and thiolates.
Hydrolysis: In the presence of water, it hydrolyzes to form [2,4,6-Tri(propan-2-yl)phenyl]phosphonic acid and hydrogen chloride.
Common Reagents and Conditions:
Alcohols: React under mild conditions to form phosphonate esters.
Amines: React under slightly elevated temperatures to form phosphonamides.
Water: Hydrolysis occurs readily at room temperature.
Major Products:
Phosphonate Esters: Formed from reactions with alcohols.
Phosphonamides: Formed from reactions with amines.
[2,4,6-Tri(propan-2-yl)phenyl]phosphonic acid: Formed from hydrolysis.
Applications De Recherche Scientifique
Chemistry:
- Used as a reagent in organic synthesis for the introduction of phosphonic dichloride groups into molecules.
- Acts as a precursor for the synthesis of various organophosphorus compounds.
Biology and Medicine:
- Investigated for potential use in the development of pharmaceuticals due to its ability to form stable phosphonate esters and amides.
Industry:
- Utilized in the production of flame retardants and plasticizers.
- Employed in the synthesis of specialty polymers and materials with enhanced thermal stability.
Mécanisme D'action
The mechanism of action of [2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The phosphonic dichloride group is highly reactive and can form stable phosphonate esters and amides, which are resistant to hydrolysis. This reactivity makes it useful in various chemical transformations and applications.
Comparaison Avec Des Composés Similaires
[2,4,6-Tri(propan-2-yl)phenyl]phosphonic acid: The hydrolyzed form of the dichloride.
[2,4,6-Tri(propan-2-yl)phenyl]phosphonate esters: Formed from reactions with alcohols.
[2,4,6-Tri(propan-2-yl)phenyl]phosphonamides: Formed from reactions with amines.
Uniqueness: [2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride is unique due to its high reactivity and ability to form stable derivatives. Its structure, with three isopropyl groups, provides steric hindrance that can influence its reactivity and selectivity in chemical reactions.
Propriétés
Numéro CAS |
114070-56-3 |
|---|---|
Formule moléculaire |
C15H23Cl2OP |
Poids moléculaire |
321.2 g/mol |
Nom IUPAC |
2-dichlorophosphoryl-1,3,5-tri(propan-2-yl)benzene |
InChI |
InChI=1S/C15H23Cl2OP/c1-9(2)12-7-13(10(3)4)15(19(16,17)18)14(8-12)11(5)6/h7-11H,1-6H3 |
Clé InChI |
WUEAMTVQNGYLRI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(C)C)P(=O)(Cl)Cl)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


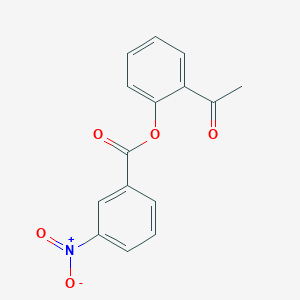
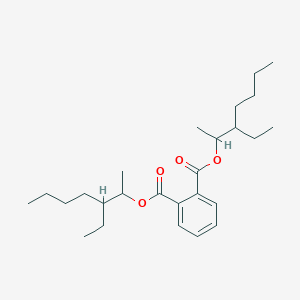
![5-Hydroxy-2,3-diphenyl-7-[(prop-2-yn-1-yl)oxy]-4H-1-benzopyran-4-one](/img/structure/B14315400.png)
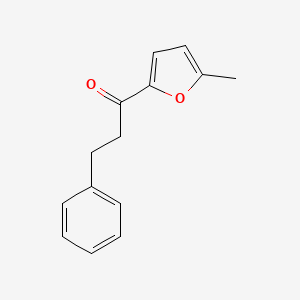
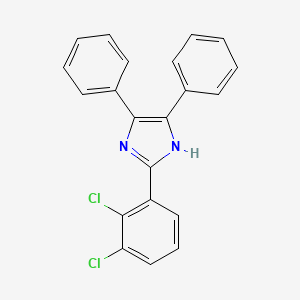
![3,3'-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde](/img/structure/B14315423.png)
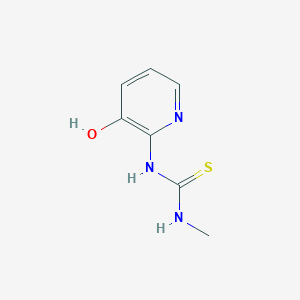
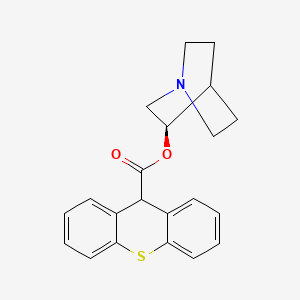


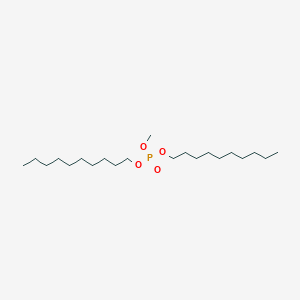
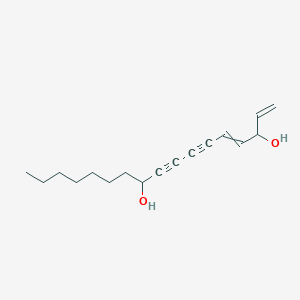
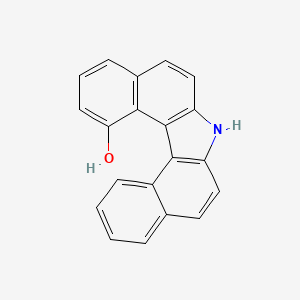
![1,1'-[(3,4-Dimethylidenecyclohexane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14315484.png)
